5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine
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Overview
Description
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine is a synthetic organic compound known for its unique chemical structure and potential applications in various fields. This compound features a pyrimidine ring substituted with a diazenyl group and dichlorophenyl and methylphenyl groups, making it an interesting subject for chemical research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine typically involves the diazotization of 3,5-dichloroaniline followed by coupling with 2-methyl-4-(4-methylphenyl)pyrimidine. The reaction conditions often include acidic or basic environments to facilitate the diazotization and coupling reactions. The process may involve the use of solvents such as ethanol or acetic acid to dissolve the reactants and control the reaction temperature.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistent quality and yield. The process would include precise control of reaction parameters such as temperature, pH, and reactant concentrations. Purification steps such as recrystallization or chromatography may be employed to obtain the final product with high purity.
Chemical Reactions Analysis
Types of Reactions
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can break the diazenyl group, leading to the formation of amines.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, especially at the diazenyl group or the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkylating agents, or nucleophiles can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones or other oxidized derivatives, while reduction may produce corresponding amines.
Scientific Research Applications
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine has several scientific research applications:
Chemistry: Used as a precursor or intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine involves its interaction with specific molecular targets and pathways. The diazenyl group can interact with biological molecules, leading to various effects such as inhibition of enzyme activity or disruption of cellular processes. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-phenylpyrimidine
- 5-[2-(3,5-Dichlorophenyl)diazenyl]-4-(4-methylphenyl)-2-(3-pyridinyl)pyrimidine
Uniqueness
5-[2-(3,5-Dichlorophenyl)diazenyl]-2-methyl-4-(4-methylphenyl)pyrimidine is unique due to its specific substitution pattern on the pyrimidine ring, which imparts distinct chemical and biological properties. Its combination of diazenyl and dichlorophenyl groups makes it particularly interesting for research and industrial applications.
Properties
IUPAC Name |
(3,5-dichlorophenyl)-[2-methyl-4-(4-methylphenyl)pyrimidin-5-yl]diazene |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14Cl2N4/c1-11-3-5-13(6-4-11)18-17(10-21-12(2)22-18)24-23-16-8-14(19)7-15(20)9-16/h3-10H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YKUKSHOSICGXHX-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NC(=NC=C2N=NC3=CC(=CC(=C3)Cl)Cl)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14Cl2N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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